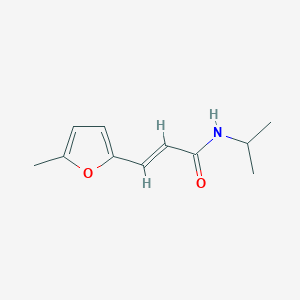

N-isopropyl-3-(5-methyl-furan-2-yl)-acrylamide

Description

Properties

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)-N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)12-11(13)7-6-10-5-4-9(3)14-10/h4-8H,1-3H3,(H,12,13)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKBUWNBRWYFEW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-isopropyl-3-(5-methyl-furan-2-yl)-acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article summarizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound consists of an acrylamide backbone with an isopropyl group and a furan ring, which are known to influence its biological properties. The presence of the furan moiety is significant as it can participate in various chemical interactions, enhancing the compound's reactivity and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of acrylamide derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation, particularly against breast cancer (MCF-7) and leukemia cell lines.

Cytotoxicity Studies

Table 1 summarizes the cytotoxicity data for this compound and related compounds against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 4.73 |

| Related Acrylamide Derivative 4e | MCF-7 | 2.11 |

| Compound 5c | MCF-7 | 2.61 |

The IC50 values indicate that this compound exhibits moderate potency, with significant activity observed at concentrations lower than many conventional chemotherapeutics like cisplatin .

The proposed mechanism of action for this compound involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. This compound has been shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells . Molecular docking studies suggest that the compound may interact with key proteins involved in cell proliferation, further elucidating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies evaluating its efficacy have reported minimum inhibitory concentration (MIC) values indicating significant antibacterial effects.

Antimicrobial Efficacy

Table 2 presents the antimicrobial activity data for N-isopropyl derivatives.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.22 |

| Compound 7b | Staphylococcus epidermidis | 0.25 |

The compound exhibited synergistic effects when combined with conventional antibiotics such as ciprofloxacin, enhancing their efficacy against resistant strains .

Case Studies

- Breast Cancer Treatment : A study demonstrated that treatment with N-isopropyl derivatives resulted in a significant reduction in tumor size in murine models, highlighting its potential for clinical application in breast cancer therapy .

- Antimicrobial Resistance : In a recent investigation, N-isopropyl derivatives were effective against multi-drug resistant strains of bacteria, suggesting their role as potential alternatives or adjuncts to existing antimicrobial therapies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of acrylamide derivatives, including N-isopropyl-3-(5-methyl-furan-2-yl)-acrylamide. Research indicates that compounds with furan moieties can enhance anticancer activity through mechanisms such as hydrogen bonding with target proteins.

Case Study: Cytotoxicity Against MCF-7 Cell Line

A study conducted on a series of acrylamide derivatives demonstrated that N-isopropyl derivatives exhibited significant cytotoxic effects against the MCF-7 breast cancer cell line. The IC50 values for various derivatives were measured, showing promising results:

| Compound | IC50 (μM) |

|---|---|

| N-isopropyl derivative | 4.73 |

| Other derivatives | 2.11 - 26.83 |

The findings suggest that the incorporation of the isopropyl group enhances the compound's activity compared to other structural modifications .

Polymer Coatings

This compound can be utilized in the development of polymer coatings that are covalently attached to substrates. These coatings are crucial in various technological applications, particularly in biosensors and medical devices.

Applications in Biosensing

Polymer-coated substrates facilitate the detection and analysis of biomolecules, such as nucleic acids and proteins. The acrylamide groups allow for effective attachment of these biomolecules, enhancing the sensitivity and specificity of detection methods. This is particularly relevant in molecular analyses where the attachment of nucleic acid strands to a polymer-coated surface is essential for sequencing and amplification processes .

Antibacterial Properties

The antibacterial properties of acrylamide derivatives have also been explored, with potential applications in treating bacterial infections. Compounds with FabI inhibiting properties have shown selective activity against various bacterial strains.

Case Study: Antibacterial Activity

Acrylamide derivatives were tested for their effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standardized methods, revealing significant antibacterial activity:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.06 - 32 |

| Escherichia coli | 0.06 - 32 |

These findings indicate that this compound could serve as a foundation for developing new antibacterial agents .

Chemical Reactions Analysis

Thiol Reactivity and Conjugate Addition

The α,β-unsaturated acrylamide structure enables Michael addition reactions with nucleophiles like glutathione (GSH). Studies on structurally similar acrylamides reveal:

| Substituent Position | Reactivity (t₁/₂ with GSH) | Reference |

|---|---|---|

| Unsubstituted acrylamide | 0.13–3.5 hours | |

| β-Trifluoromethyl | 4.0 hours | |

| α-Alkyl substitution | >60 hours |

For N-isopropyl-3-(5-methyl-furan-2-yl)-acrylamide:

-

The electron-withdrawing furan ring enhances electrophilicity at the β-carbon, accelerating thiol adduct formation.

-

Steric hindrance from the isopropyl group may slightly reduce reactivity compared to unsubstituted analogs.

Diels–Alder Cycloaddition

The 5-methylfuran moiety acts as a diene in [4+2] cycloadditions with dienophiles (e.g., maleimides):

-

Reaction reversibility under thermal conditions (90°C).

-

Irreversible stabilization via UV-induced 6π-electron cyclization (312 nm).

Example Application :

textFuran (diene) + Maleimide (dienophile) → Cycloadduct (thermally reversible) UV irradiation → Closed-ring configuration (thermally stable)

Acrylamide Polymerization

The compound can undergo radical-initiated copolymerization with monomers like N-isopropylacrylamide (NIPAM):

| Monomer Pair | LCST* Behavior | Application |

|---|---|---|

| NIPAM + furan-acrylamide | Tunable (25–40°C) | Thermoresponsive drug delivery |

*LCST = Lower critical solution temperature

Hydrogen Bonding and Biological Interactions

The furan oxygen engages in hydrogen bonding with biological targets:

| Compound | IC₅₀ (MCF-7) | Selectivity (MCF-7 vs. MCF-10A) |

|---|---|---|

| 4e (furan-containing analog) | 2.11 µM | 14-fold selectivity |

| Cisplatin | 1.02 µM | 22-fold selectivity |

-

The furan ring enhances binding to tubulin, disrupting cancer cell mitosis.

Acid/Base-Mediated Reactions

The tertiary amide group undergoes hydrolysis under acidic or basic conditions:

Pathways :

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Stability :

-

Resists hydrolysis at physiological pH (7.4) due to steric protection from the isopropyl group.

Electrophilic Aromatic Substitution

The 5-methylfuran ring participates in electrophilic reactions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-furan derivative |

| Sulfonation | SO₃/H₂SO₄ | 3-Sulfo-furan derivative |

Comparative Reactivity Table

| Reaction Type | Rate (Relative to NIPAM) | Key Influencers |

|---|---|---|

| Thiol addition | 2.5× faster | Furan EW effect |

| Diels–Alder | 1.8× slower | Steric bulk |

| Hydrolysis | 0.3× slower | Isopropyl shielding |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Acrylamide Family

(a) N-Isopropyl-3-(3-Phenoxyphenyl) Acrylamide Derivatives

Compounds such as (E)-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropyl-3-(3-phenoxyphenyl)acrylamide (2b) share the N-isopropylacrylamide backbone but incorporate bulkier aromatic substituents (e.g., naphthyloxy or phenoxyphenyl groups). These modifications increase molecular weight and hydrophobicity compared to the target compound. For example:

(b) N-Benzyl Acrylamide Derivatives

N-Benzyl analogs, such as N-benzyl-3-(4-methoxy-3-methylphenyl)acrylamide, replace the isopropyl group with a benzyl moiety.

Benzyl groups typically enhance lipophilicity, which may improve blood-brain barrier penetration compared to the isopropyl group in the target compound .

Functional Analogues with Furan Moieties

(a) 3-Chloro-N-Phenyl-Phthalimide

The chloro and phenyl groups in this compound enhance electrophilicity, making it a precursor for polyimide synthesis.

(b) Furan-Containing Acrylonitriles

Compounds like (E)-2-cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide () integrate cyano and indole groups, which drastically alter electronic properties. The cyano group increases electrophilicity, whereas the target compound’s acrylamide group offers hydrogen-bonding capability .

Bioactive Isopropylamide Derivatives

FCPR03 (n-isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide), a benzamide derivative, demonstrates neuroactive effects in mice, enhancing dendritic spine density and synaptic protein levels . Comparatively, the target compound’s furan ring could modulate bioavailability or target specificity.

Preparation Methods

Synthesis of Furan-Substituted Oxazolone Precursor

The foundational step involves preparing a 5-methylfuran-2-yl-functionalized oxazolone. As demonstrated in analogous systems, 4-(5-methylfuran-2-ylmethylene)-2-aryl-oxazol-5(4H)-one derivatives are synthesized via condensation of 2-(arylbenzamide)acetic acid, 5-methylfurfural, and acetic anhydride under anhydrous sodium acetate catalysis. For instance, 4-(5-methylfuran-2-ylmethylene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one forms at 80–100°C in an oil bath. Critical spectral data include:

Aminolysis with Isopropylamine

The oxazolone undergoes nucleophilic ring-opening with isopropylamine in refluxing absolute ethanol (78°C, 12–24 h). Triethylamine (Et₃N) catalyzes the reaction, yielding N-isopropyl-3-(5-methyl-furan-2-yl)-acrylamide after purification via silica gel chromatography (ethyl acetate/petroleum ether). Key structural confirmations include:

Table 1: Oxazolone Ring-Opening Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Absolute ethanol | |

| Temperature | Reflux (78°C) | |

| Catalyst | Triethylamine (Et₃N) | |

| Reaction Time | 12–24 h | |

| Yield | Not explicitly reported | – |

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling of Bromoacrylamides

An alternative route involves coupling 2-bromo-N-isopropylacrylamide with 5-methylfuran-2-ylboronic acid. Adapted from procedures in, this method employs:

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).

-

Base : Potassium phosphate (K₃PO₄, 3 equiv).

Post-reaction, extraction with ethyl acetate and column chromatography (ethyl acetate/hexanes) yields the target compound. Spectral validation includes:

Challenges in Stereocontrol

Cross-coupling may produce E/Z isomers, necessitating chiral HPLC or recrystallization for enantiomeric resolution. For example, (Z)-3-cyano-2-(furan-3-yl)-N,N-diisopropylacrylamide required silica gel chromatography for stereochemical purity.

Table 2: Cross-Coupling Reaction Optimization

| Parameter | Value/Description | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Boronic Acid | 5-Methylfuran-2-ylboronic acid | |

| Solvent | 1,4-Dioxane/water (3:1) | |

| Temperature | Reflux (100°C) | |

| Yield | 60–75% (analogous systems) |

Comparative Analysis of Methodologies

Efficiency and Scalability

Functional Group Compatibility

-

Oxazolone intermediates tolerate electron-donating groups (e.g., methoxy), whereas Suzuki couplings demand boronic acid stability under basic conditions.

Characterization and Validation

Spectroscopic Techniques

Q & A

What synthetic methodologies are recommended for preparing N-isopropyl-3-(5-methyl-furan-2-yl)-acrylamide, and how is purity validated?

Basic Research Question

The compound can be synthesized via coupling reactions, such as amide bond formation between acryloyl chloride derivatives and furan-containing amines. For example, similar structures (e.g., FCPR03 derivatives) use catalytic coupling agents like EDC/HOBt in anhydrous conditions . Purification involves column chromatography with gradients of ethyl acetate/hexane. Purity validation employs high-resolution mass spectrometry (HRMS) and melting point analysis, with HRMS confirming molecular ion peaks (e.g., m/z 734.1620 for a related acrylamide) .

How can the biological activity of this compound be systematically evaluated in neuropharmacological models?

Basic Research Question

Use behavioral assays like the open field test (OFT) to assess locomotor activity and anxiety-like behaviors, and the forced swim test (FST) to evaluate antidepressant potential. Dose-response studies (e.g., 0.5–1.0 mg/kg) in chronic unpredictable mild stress (CUMS) models can mirror neuropsychiatric conditions. Pair these with biochemical assays (e.g., Western blotting for synaptic proteins like PSD95 and synapsin 1) to link behavior to molecular changes .

What advanced techniques are suitable for investigating the compound’s mechanism of action in synaptic plasticity?

Advanced Research Question

Combine Golgi staining to quantify dendritic spine density and branching in hippocampal neurons with phosphoproteomics to assess signaling pathways (e.g., Akt/GSK-3β phosphorylation). For example, CUMS-exposed mice treated with analogous compounds showed increased p-Akt and dendritic spine density, suggesting neurotrophic effects . Inhibitor co-administration (e.g., PI3K/Akt inhibitors) can validate pathway specificity.

How do structural modifications of the furan or acrylamide moieties influence bioactivity?

Advanced Research Question

Structure-activity relationship (SAR) studies can compare analogs with substituted furans (e.g., 5-methyl vs. 5-fluoro) or acrylamide substituents (e.g., isopropyl vs. benzyl). In vitro assays (e.g., PDE4 inhibition IC₅₀ values) and in vivo efficacy in CUMS models can quantify differences. For instance, FCPR03’s cyclopropylmethoxy group reduced emetic side effects compared to rolipram, highlighting substituent impact on tolerability .

What experimental strategies address contradictions in efficacy data across different disease models?

Advanced Research Question

Contradictions may arise from model-specific stress responses or pharmacokinetic variability. Use pharmacokinetic profiling (e.g., plasma half-life, brain penetration via LC-MS) to correlate exposure levels with efficacy. Cross-validate findings in multiple models (e.g., CUMS, social defeat) and species. For example, inconsistent FST results in mice vs. rats may require adjusting dosing regimens or stress protocols .

How can researchers assess the compound’s potential mutagenic or carcinogenic risks?

Basic Research Question

Employ Ames tests for mutagenicity and pan-cancer genomic analyses to identify acrylamide-associated mutational signatures (e.g., TP53 mutations). Comparative studies with known carcinogens (e.g., tobacco smoke acrylamide) can contextualize risk. Recent integrated analyses suggest acrylamide induces DNA damage via adduct formation, necessitating long-term carcinogenicity studies in rodents .

What analytical methods are optimal for quantifying this compound in biological matrices?

Basic Research Question

Use LC-MS/MS with deuterated internal standards (e.g., acrylamide-D₃) for sensitivity and specificity. Validate methods per FDA guidelines: linearity (1–100 ng/mL), recovery (>90%), and precision (CV <15%). For tissue samples, homogenize hippocampi in RIPA buffer and extract with acetonitrile before analysis .

How can material science approaches enhance the compound’s application in drug delivery systems?

Advanced Research Question

Incorporate the acrylamide into thermoresponsive copolymers (e.g., with N-isopropylacrylamide) for controlled release. Characterize lower critical solution temperature (LCST) via differential scanning calorimetry (DSC) and assess drug-loading efficiency. For example, similar copolymers exhibited tunable LCST (32–40°C) and sustained release profiles in vitro 19.

What in vitro models are suitable for preliminary neurotoxicity screening?

Basic Research Question

Use primary neuronal cultures or SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay) and oxidative stress (ROS detection). Compare with positive controls (e.g., rotenone). Synaptosome preparations can evaluate acute effects on neurotransmitter uptake (e.g., serotonin via HPLC) .

How can computational modeling predict binding affinities to target proteins like PDE4?

Advanced Research Question

Perform molecular docking (e.g., AutoDock Vina) using PDE4B crystal structures (PDB ID: 1XOM). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD). For FCPR03 analogs, docking scores correlated with experimental IC₅₀ values (e.g., 0.5 nM for PDE4CAT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.